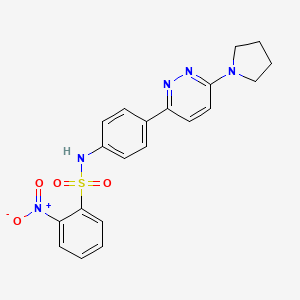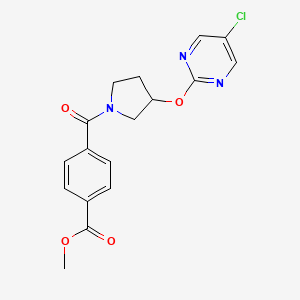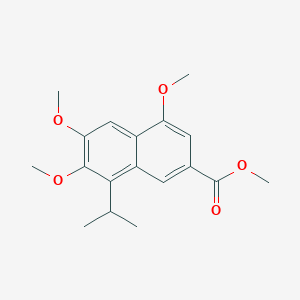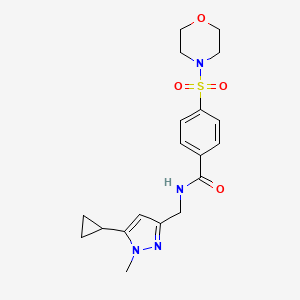![molecular formula C16H15ClFN3O2 B2754339 (4-Chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone CAS No. 2380067-97-8](/img/structure/B2754339.png)
(4-Chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone, also known as 'Compound A', is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a small molecule inhibitor that targets various enzymes and receptors, making it a promising candidate for the treatment of several diseases.
Mecanismo De Acción
Compound A's mechanism of action involves the inhibition of various enzymes and receptors. For example, it has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. By inhibiting PDE4, Compound A can reduce inflammation and potentially treat inflammatory diseases. Similarly, Compound A has been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cancer progression. By inhibiting these kinases, Compound A can potentially treat cancer.
Biochemical and Physiological Effects:
Compound A's biochemical and physiological effects depend on the specific enzyme or receptor it targets. For example, in preclinical models of inflammation, Compound A has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6. In preclinical models of cancer, Compound A has been shown to inhibit tumor growth and induce apoptosis. Additionally, Compound A has been shown to improve cognitive function in preclinical models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Compound A is its broad spectrum of activity, targeting various enzymes and receptors. This makes it a promising candidate for the treatment of several diseases. Additionally, Compound A has been shown to have good pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, one limitation of Compound A is its potential for off-target effects, which can lead to toxicity. Therefore, careful dose optimization and toxicity studies are necessary before clinical trials can be conducted.
Direcciones Futuras
There are several future directions for the research on Compound A. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce toxicity. Additionally, further studies are needed to understand the specific molecular targets of Compound A and its mechanism of action. This can potentially lead to the development of more specific inhibitors that can target specific enzymes and receptors. Furthermore, the potential use of Compound A in combination with other drugs for the treatment of various diseases should be explored. Finally, clinical trials are needed to evaluate the safety and efficacy of Compound A in humans.
Métodos De Síntesis
The synthesis of Compound A involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-chlorophenyl isocyanate with 5-fluoropyrimidine-2-ol to form the intermediate compound, 4-chlorophenyl-[4-(5-fluoropyrimidin-2-yl)oxy]urea. This intermediate is then reacted with 1-piperidinemethanol to yield the final product, (4-Chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone. The synthesis of Compound A has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
Compound A has been extensively studied for its potential applications in drug development. It has been shown to inhibit various enzymes and receptors, including kinases, phosphodiesterases, and G protein-coupled receptors. These enzymes and receptors play critical roles in several diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, Compound A has been tested in preclinical models for the treatment of these diseases. In addition, Compound A has also been studied for its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(4-chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-12-3-1-11(2-4-12)15(22)21-7-5-14(6-8-21)23-16-19-9-13(18)10-20-16/h1-4,9-10,14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRUXSOSCOTAFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-Chlorobenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2754268.png)
![N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2754269.png)

![2-[(4-methoxyanilino)methylene]naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2754273.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2754275.png)
![N-(4-fluoro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B2754276.png)
